2-(3-bromophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(3-bromophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core substituted with a bromophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by the reaction of hydrazine with an appropriate β-keto ester. For example, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions yields 3-methyl-1H-pyrazol-5(4H)-one.
Bromination: The bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Coupling Reaction: The final step involves coupling the brominated phenyl group with the pyrazolone core. This can be achieved through a Suzuki-Miyaura coupling reaction using a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and coupling reactions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazolone core can undergo oxidation to form pyrazolidinones or reduction to form pyrazolidines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 3-aminophenyl or 3-thiophenyl derivatives.
Oxidation Products: Pyrazolidinones.
Reduction Products: Pyrazolidines.
Coupling Products: Various biaryl or heteroaryl derivatives.
Scientific Research Applications
2-(3-bromophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for the synthesis of functionalized polymers.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in the development of metal complexes for biological applications.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the pyrazolone core can interact with active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a ketone.
2-(4-bromophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but with the bromine atom at the para position.
2-(3-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(3-bromophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromophenyl group and the pyrazolone core provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
2-(3-bromophenyl)-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQOIACBHRTNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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